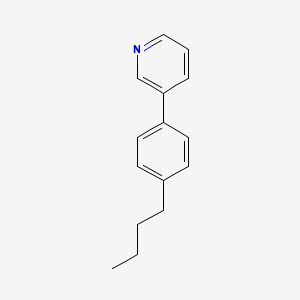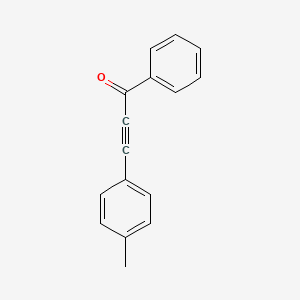
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- is an organic compound belonging to the class of alkynyl ketones. This compound is characterized by the presence of a propynone group attached to a phenyl ring and a 4-methylphenyl group. Alkynyl ketones are known for their unique chemical properties and reactivity, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- can be achieved through the Sonogashira cross-coupling reaction. This reaction involves the coupling of acyl chlorides with terminal alkynes in the presence of palladium catalysts. For instance, the reaction between 4-methylbenzoyl chloride and phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of supported palladium catalysts on various substrates, such as silica gel, can enhance the efficiency of the reaction and allow for the recycling of the catalyst .
化学反応の分析
Types of Reactions
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkynyl ketone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted alkynyl ketones depending on the nucleophile used.
科学的研究の応用
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- involves its interaction with molecular targets through its reactive alkynyl and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Propyn-1-one, 1-(4-methylphenyl)-3-(1-naphthalenyl)
- 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methylphenyl)
Uniqueness
2-Propyn-1-one, 3-(4-methylphenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and 4-methylphenyl groups enhances its stability and allows for diverse chemical modifications .
特性
CAS番号 |
14939-05-0 |
|---|---|
分子式 |
C16H12O |
分子量 |
220.26 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H12O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-10H,1H3 |
InChIキー |
ODMJODNPAIICIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


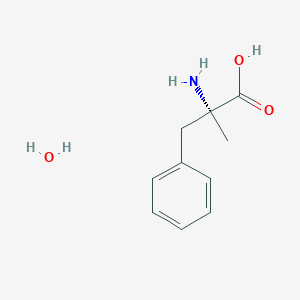
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
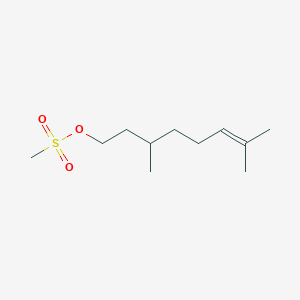
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
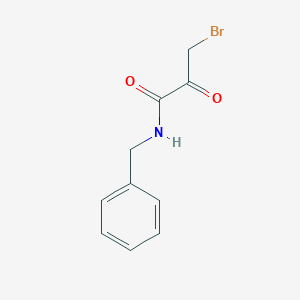
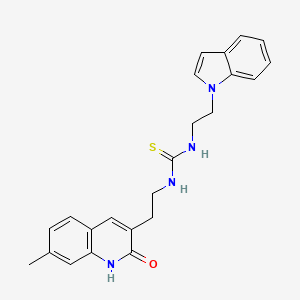
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)
